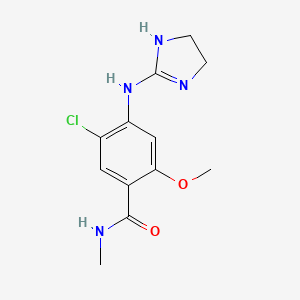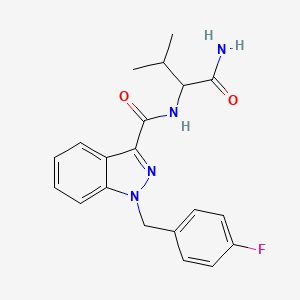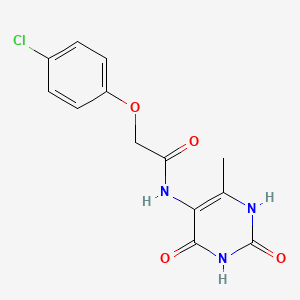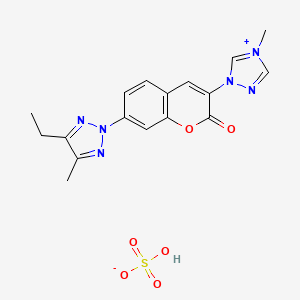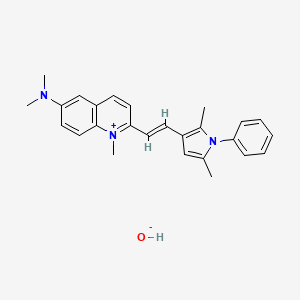
(R)-Clorprenaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Clorprenaline is a chiral compound that belongs to the class of beta-adrenergic agonists. It is known for its ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the relaxation of smooth muscles and the modulation of cardiac function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Clorprenaline typically involves the resolution of racemic Clorprenaline or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic Clorprenaline using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Clorprenaline often involves large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods ensure high yield and purity of the desired enantiomer, making the process efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
®-Clorprenaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-Clorprenaline has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like asthma and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
®-Clorprenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in the relaxation of smooth muscles, increased heart rate, and other physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Salbutamol: A beta-2 adrenergic agonist commonly used in the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with applications in treating bronchospasm.
Uniqueness
®-Clorprenaline is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer or other similar compounds. Its selectivity for beta-adrenergic receptors and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
58948-07-5 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
(1R)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
SSMSBSWKLKKXGG-NSHDSACASA-N |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC=CC=C1Cl)O |
Kanonische SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


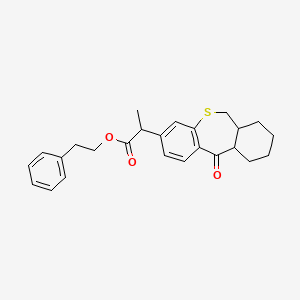
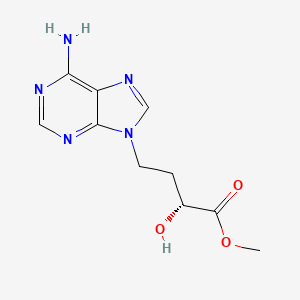



![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
